REACTION_CXSMILES
|
[H-].[Na+].C(S)C.[NH2:6][C:7]1[C:15]([Cl:16])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([O:17]C)[CH:8]=1>CN(C)C=O>[NH2:6][C:7]1[C:15]([Cl:16])=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[C:9]([OH:17])[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
40.33 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A cooled
|
Type
|
TEMPERATURE
|
Details
|
to maintain a pot temperature below 15° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled (5° C.)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 105°±5° C. for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the dimethylformamide
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with methylene chloride (2×150 mL), and ether (150 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford 35.7 g of crude product
|
Type
|
CUSTOM
|
Details
|
Crystallization from tetrahydrofuran/hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=O)O)C=C1Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |